![molecular formula C17H21NO4 B14382071 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid CAS No. 89499-07-0](/img/structure/B14382071.png)
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid is a chemical compound characterized by the presence of a naphthalene ring, a hydroxy group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid typically involves the following steps:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.
Attachment of the hydroxypropyl group: The naphthalen-1-yloxy intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Amination: The hydroxypropyl intermediate is then reacted with an appropriate amine, such as butylamine, to form the amino group.
Formation of the butanoic acid moiety: Finally, the amino intermediate is reacted with a suitable carboxylic acid derivative, such as succinic anhydride, to form the butanoic acid moiety.
Industrial Production Methods
Industrial production of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene ring can undergo reduction to form a dihydronaphthalene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butyl(2-hydroxy-3-(naphthalen-1-yloxy)propyl)amino)-3-(naphthalen-2-yloxy)propan-2-ol .
Duloxetine Related Compound H: (S)-4-{Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amino}-4-oxobutanoic acid.
Uniqueness
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89499-07-0 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]butanoic acid |
InChI |
InChI=1S/C17H21NO4/c1-12(9-17(20)21)18-10-14(19)11-22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,18-19H,9-11H2,1H3,(H,20,21) |
InChI Key |
JYUHAGLOGSHXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NCC(COC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
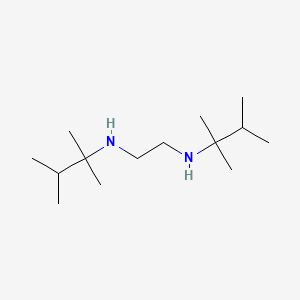
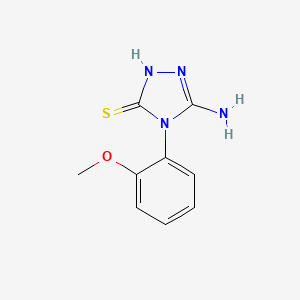
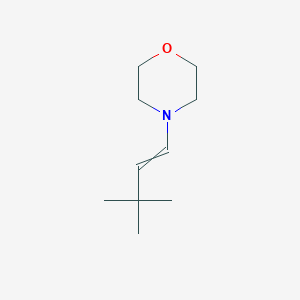
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

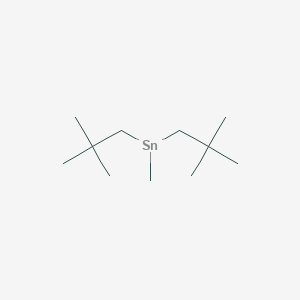
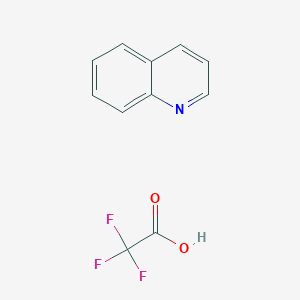
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)
